1-Nonene

描述

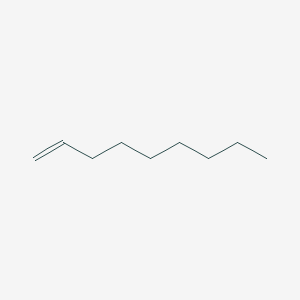

Structure

2D Structure

3D Structure

属性

IUPAC Name |

non-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3H,1,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZJOMJEPLMPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29254-71-5 | |

| Record name | 1-Nonene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29254-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2059562 | |

| Record name | 1-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-nonene is a colorless liquid with an odor of gasoline. Floats on water. Flammable, irritating vapor is produced., Colorless liquid; [HSDB], Liquid, Clear colourless liquid, Strong green aroma reminiscent of cucumber | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Nonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Nonene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

297 °F at 760 mmHg (USCG, 1999), 146.9 °C, 146.00 to 148.00 °C. @ 760.00 mm Hg | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

78 °F (USCG, 1999), 26 °C, 78 °F; 26 °C (OPEN CUP) | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water, soluble in alcohol, 0.00112 mg/mL at 25 °C, Practically insoluble to insoluble, Slightly Soluble (in ethanol) | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Nonene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.733 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7433, 0.7310-0.7330 | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.35 (Air= 1) | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10.86 mmHg (USCG, 1999), 5.4 [mmHg], 5.40 mm Hg @ 25 °C | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

124-11-8, 31387-92-5, 68526-55-6, 68855-57-2 | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031387925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C8-10, C9-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C6-12 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NONENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NONENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPK83LUD6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-115 °F (USCG, 1999), -81.3 °C, -88 °C | |

| Record name | 1-NONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Nonene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonene is an unsaturated hydrocarbon belonging to the alkene family, characterized by the presence of a carbon-carbon double bond at the primary or alpha position.[1] Its chemical formula is C₉H₁₈.[2] This linear alpha-olefin is a colorless liquid at room temperature with a characteristic gasoline-like odor.[3][4] As a versatile chemical intermediate, this compound is utilized in the synthesis of a variety of products, including surfactants, lubricants, and polymers.[2] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental methodologies for their determination, and visualizations of its key industrial applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ | [2][3][5] |

| Molecular Weight | 126.24 g/mol | [3][6] |

| CAS Number | 124-11-8 | [1][2][3] |

| Appearance | Colorless liquid | [1][3][4] |

| Odor | Gasoline-like, grassy, onion-like | [1][3][4] |

| Density | 0.73 g/mL at 25 °C | [4][6] |

| Boiling Point | 146-147 °C | [4][7] |

| Melting Point | -81.3 °C | [1][3] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [6] |

| Vapor Pressure | 11 mmHg at 37.7 °C | [4][6] |

| Vapor Density | 4.35 (Air = 1) | [3][4] |

| Refractive Index | 1.416 at 20 °C | [4][6] |

Table 2: Solubility and Partition Coefficients of this compound

| Property | Value | Source(s) |

| Solubility in Water | Insoluble | [1][2][3][4] |

| Solubility in Organic Solvents | Soluble in alcohol and other organic solvents | [1][2][3] |

| LogP (Octanol-Water Partition Coefficient) | 5.15 | [3] |

Experimental Protocols

The accurate determination of the chemical and physical properties of substances like this compound relies on standardized experimental protocols. Below are detailed methodologies for key properties.

Determination of Density

The density of a liquid can be determined using several methods as outlined in OECD Test Guideline 109 . These methods include the use of a hydrometer, an oscillating densitometer, or the immersed body method.

-

Hydrometer Method: A hydrometer, a weighted glass float with a calibrated stem, is placed in the liquid. The density is read directly from the stem at the point where the liquid surface meets it. This method is suitable for liquids with low viscosity.

-

Oscillating Densimeter Method: A U-shaped tube is filled with the liquid and subjected to oscillation. The frequency of oscillation is dependent on the mass, and therefore the density, of the liquid in the tube. The instrument is calibrated with two substances of known density.

-

Immersed Body Method (Hydrostatic Balance): A body of a known volume is weighed first in air and then while fully submerged in the liquid. The difference in weight is used to calculate the density of the liquid.

Determination of Boiling Point

The boiling point distribution of hydrocarbon solvents like this compound can be determined by gas chromatography, as described in ASTM D5399 .

-

Principle: This method simulates distillation by separating the components of a sample based on their boiling points using a gas chromatograph.

-

Apparatus: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used.

-

Procedure:

-

A small amount of the sample is injected into the gas chromatograph.

-

The components of the sample are separated in the column as the temperature is increased at a controlled rate.

-

The components elute from the column in order of increasing boiling point and are detected by the FID.

-

The retention times of the components are correlated with their boiling points by running a calibration mixture of hydrocarbons with known boiling points under the same conditions.

-

The data is used to generate a boiling point distribution curve for the sample.

-

Determination of Solubility

A general qualitative procedure for determining the solubility of an organic compound like this compound in water is as follows:

-

Apparatus: Small test tubes, graduated pipettes or droppers.

-

Procedure:

-

Add a small, measured amount of this compound (e.g., 0.1 mL) to a test tube.

-

Add a small volume of deionized water (e.g., 1 mL) to the test tube.

-

Vigorously shake the test tube for a set period (e.g., 1 minute).

-

Allow the mixture to stand and observe if a single homogeneous phase is formed or if two distinct layers are present. The presence of two layers indicates insolubility.

-

Visualizations of Chemical Processes

The following diagrams, created using the DOT language, illustrate key industrial processes and a generalized biodegradation pathway involving this compound.

Caption: Industrial synthesis of nonylphenol from this compound and phenol.

Caption: Ziegler-Natta polymerization of this compound.

Caption: Generalized aerobic biodegradation pathway for an alkene like this compound.

References

An In-depth Technical Guide to the Structural Formula and Isomers of 1-Nonene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonene (C9H18) is an alkene of significant interest in various fields of chemical research and industrial applications, including the synthesis of surfactants, lubricants, and polymers.[1] Its diverse range of structural isomers, stemming from variations in carbon chain branching and the position of the carbon-carbon double bond, presents both challenges and opportunities for targeted synthesis and application development. This technical guide provides a comprehensive overview of the structural formula of 1-nonene and its isomers, complete with quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key chemical relationships.

Structural Formula and Isomer Classification

The molecular formula for nonene is C9H18.[2] this compound is a linear alpha-olefin, meaning the double bond is located at the terminal position of a straight nine-carbon chain.[3] The structural diversity of nonene arises from:

-

Positional Isomerism: The double bond can be located at different positions along the carbon chain.

-

Skeletal Isomerism: The carbon chain itself can be branched in numerous ways.

-

Geometric Isomerism: For non-terminal alkenes, cis and trans configurations around the double bond are possible.

Below is a diagram illustrating the classification of nonene isomers.

References

Thermodynamic Properties of 1-Nonene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 1-nonene. The information is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, outlines the experimental protocols used for their determination, and visualizes the primary industrial reaction pathways of this compound.

Core Thermodynamic Data of this compound

The following tables provide a summary of the essential thermodynamic and physical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | --INVALID-LINK-- |

| Molecular Weight | 126.24 g/mol | --INVALID-LINK-- |

| CAS Number | 124-11-8 | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Odor | Gasoline-like | --INVALID-LINK-- |

| Density | 0.73 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 146 °C | --INVALID-LINK-- |

| Melting Point | -81 °C | --INVALID-LINK-- |

| Vapor Pressure | 11 mm Hg at 37.7 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water, soluble in alcohol | --INVALID-LINK-- |

Table 2: Enthalpy, Entropy, and Gibbs Free Energy of this compound

| Property | Value | Unit | Source |

| Standard Enthalpy of Formation (ΔfH°gas) | -103.60 | kJ/mol | --INVALID-LINK-- |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 112.80 | kJ/mol | --INVALID-LINK-- |

| Heat of Combustion (Gross, Δc,grossH) | 5965.13 | kJ/mol | --INVALID-LINK-- |

| Heat of Combustion (Net, Δc,netH) | 5568.988 | kJ/mol | --INVALID-LINK-- |

| Enthalpy of Vaporization (ΔvapH°) | 44.7 ± 0.2 | kJ/mol | --INVALID-LINK-- |

| Enthalpy of Reaction (Hydrogenation, ΔrH°) | -124.3 ± 1.0 | kJ/mol | --INVALID-LINK-- |

| Standard Molar Entropy (S°liquid) | 392.54 | J/mol*K | --INVALID-LINK-- |

Table 3: Heat Capacity of this compound

| Property | Value | Unit | Temperature (K) | Source |

| Liquid Phase Molar Heat Capacity (Cp,liquid) | 270.36 | J/mol*K | 298.15 | --INVALID-LINK-- |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise calorimetric techniques. The following sections describe the general methodologies for measuring key thermodynamic parameters.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids like this compound. The fundamental principle of this technique is to minimize heat exchange between the calorimeter and its surroundings, creating a near-perfectly insulated system.[1][2]

General Experimental Workflow:

-

Sample Preparation and Loading: A precisely weighed sample of high-purity this compound is placed into a sealed vessel, often referred to as a "bomb," within the calorimeter.

-

System Equilibration: The calorimeter is brought to a stable initial temperature, and the surrounding adiabatic shield is heated or cooled to match the temperature of the sample vessel, minimizing the temperature gradient between them.

-

Energy Input: A known quantity of electrical energy is introduced to the sample via a heater, causing a gradual increase in its temperature.

-

Temperature Monitoring: The temperature of the sample is continuously monitored with high-precision thermometers.

-

Data Acquisition: The temperature change (ΔT) resulting from the known energy input (Q) is recorded.

-

Calculation of Heat Capacity: The heat capacity (Cp) is calculated using the formula: Cp = Q / (m * ΔT) where m is the mass of the sample. Corrections are made for the heat capacity of the calorimeter vessel itself.

The use of a twin-bomb arrangement, where one bomb contains the sample and the other is a reference, can enhance the accuracy by allowing for the measurement of energy differences, thus minimizing corrections for heat losses.[1]

Bomb Calorimetry for Heat of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of liquid and solid samples, including this compound.[3][4] The reaction is carried out at constant volume.

General Experimental Workflow:

-

Sample Preparation: A known mass of this compound is placed in a crucible within a high-pressure stainless steel vessel called a bomb. A fuse wire is positioned in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 20-30 atm.[5]

-

Calorimeter Assembly: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited by passing an electrical current through the fuse wire.

-

Temperature Measurement: The complete combustion of this compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The final equilibrium temperature is recorded.

-

Calculation of Heat of Combustion: The heat released by the combustion reaction is calculated from the temperature change and the total heat capacity of the calorimeter system (including the bomb, water, and other components). The heat capacity of the calorimeter is typically determined by calibrating it with a substance of known heat of combustion, such as benzoic acid.

Industrial Reaction Pathways of this compound

This compound is a key intermediate in the chemical industry, primarily utilized in the production of surfactants and polymers.[6] The following diagram illustrates these major reaction pathways.

Caption: Industrial uses of this compound.

The diagram above illustrates the primary industrial applications of this compound. It is synthesized from the oligomerization of propene and subsequently used in two main processes. The first is the alkylation of phenol to produce nonylphenol, a precursor to surfactants and detergents.[7][8][9][10] The second major application is its polymerization to form poly(this compound), which has applications in coatings, adhesives, and as a plasticizer.[11][12]

References

- 1. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 3. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 4. scribd.com [scribd.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Nonylphenol - Wikipedia [en.wikipedia.org]

- 8. How are Nonyl Phenol Ethoxylates manufactured? I Elchemy [elchemy.com]

- 9. CN101913994B - Method for producing nonyl phenol - Google Patents [patents.google.com]

- 10. CN101913994A - Method for producing nonyl phenol - Google Patents [patents.google.com]

- 11. maharajacollege.ac.in [maharajacollege.ac.in]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Spectroscopic Analysis of 1-Nonene

This document provides an in-depth analysis of 1-nonene using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed data, experimental protocols, and a conceptual overview of how these methods elucidate the molecular structure of this compound.

Molecular Structure of this compound

This compound (C9H18) is an alpha-olefin, a linear alkene with a carbon-carbon double bond at the primary or C1 position.[1] Its structure consists of a nine-carbon chain, with the first two carbons linked by a double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that correspond to the unique chemical environments of the hydrogen and carbon atoms in the structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound displays characteristic signals for its vinyl and aliphatic protons. The spectrum is typically recorded in a solvent like deuterated chloroform (CDCl₃).[2]

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H1 (a, a') | ~4.90 - 5.05 | Multiplet | |

| H2 (b) | ~5.75 - 5.85 | Multiplet (ddt) | |

| H3 | ~2.04 | Quartet | ~7 |

| H4-H8 (chain CH₂) | ~1.20 - 1.40 | Multiplet | |

| H9 (CH₃) | ~0.88 | Triplet | ~7 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon backbone of this compound. Due to the low natural abundance of ¹³C, spectra are often acquired with broadband proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.[3]

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C1 (=CH₂) | ~114.1 |

| C2 (=CH) | ~139.2 |

| C3 | ~33.9 |

| C4 | ~29.1 |

| C5 | ~29.5 |

| C6 | ~29.2 |

| C7 | ~31.9 |

| C8 | ~22.7 |

| C9 (CH₃) | ~14.1 |

Note: Data is typically referenced to Tetramethylsilane (TMS) at 0 ppm. The spectrum is often recorded in CDCl₃.[4][5]

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of TMS is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The data is acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.[6]

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse experiment is typically used.

-

Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

A number of scans (e.g., 8 to 16) are averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency (e.g., ~100 MHz on a 400 MHz instrument).

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[7]

-

Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The chemical shifts are then referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the C=C double bond and the associated C-H bonds.[9][10]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| =C-H Stretch (vinyl) | 3079 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch | 1642 | Medium |

| =C-H Bend (out-of-plane) | 910, 990 | Strong |

| C-H Bend (aliphatic) | 1465 | Medium |

The presence of the =C-H stretch above 3000 cm⁻¹ is a clear indication of unsaturation.[11][12] The C=C stretch at 1642 cm⁻¹ confirms the presence of an alkene.[11] The strong bands at 910 and 990 cm⁻¹ are characteristic of a monosubstituted (terminal) alkene.

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the following method:

-

Sample Preparation (Neat Liquid): A drop of pure this compound is placed between two polished salt plates (typically NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin liquid film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates in air is first recorded.

-

The sample is then placed in the spectrometer's beam path.

-

The instrument scans the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹). Multiple scans are averaged to enhance the signal-to-noise ratio.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

In Electron Ionization (EI) mass spectrometry, this compound is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Identity of Fragment |

| 126 | ~15 | [C₉H₁₈]⁺ (Molecular Ion, M⁺) |

| 83 | ~30 | [C₆H₁₁]⁺ |

| 70 | ~60 | [C₅H₁₀]⁺ |

| 69 | ~50 | [C₅H₉]⁺ |

| 56 | ~85 | [C₄H₈]⁺ |

| 55 | ~75 | [C₄H₇]⁺ |

| 43 | ~65 | [C₃H₇]⁺ |

| 41 | ~100 (Base Peak) | [C₃H₅]⁺ (Allyl Cation) |

The molecular ion peak at m/z 126 confirms the molecular formula C₉H₁₈.[13] The most common fragmentation pathway for alpha-olefins is allylic cleavage, which in the case of this compound, leads to the formation of the highly stable allyl cation ([C₃H₅]⁺) at m/z 41, which is often the base peak.[14][15] Other peaks correspond to the loss of various alkyl radicals from the molecular ion.

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum of this compound, often coupled with Gas Chromatography (GC), is as follows:

-

Sample Introduction (GC-MS):

-

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

-

A small volume (e.g., 1 µL) is injected into the gas chromatograph. The GC separates the sample from the solvent and any impurities.

-

The separated this compound elutes from the GC column and directly enters the ion source of the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

Inside the high-vacuum ion source, the gaseous this compound molecules are bombarded by a beam of electrons, typically with an energy of 70 eV.[16]

-

This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺). Excess energy from this process causes the molecular ion to fragment.

-

-

Mass Analysis:

-

The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[17]

-

-

Detection:

-

An electron multiplier detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

Integrated Spectroscopic Analysis Workflow

The complementary nature of NMR, IR, and MS allows for the unambiguous structural elucidation of this compound. The logical workflow of this analysis is depicted below.

Caption: Workflow of Spectroscopic Data Integration for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound(124-11-8) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound(124-11-8) 13C NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. bhu.ac.in [bhu.ac.in]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. This compound(124-11-8) IR Spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound [webbook.nist.gov]

- 14. youtube.com [youtube.com]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 1-Nonene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 1-nonene, a valuable linear alpha-olefin used as a versatile intermediate in the synthesis of various organic compounds, including polymers, surfactants, and active pharmaceutical ingredients. This document details established synthetic methodologies, rigorous purification protocols, and analytical techniques for purity assessment, presented with the clarity and detail required for reproducible laboratory practice.

Synthesis of this compound

Two primary and reliable methods for the laboratory synthesis of this compound are the Wittig reaction and the acid-catalyzed dehydration of 1-nonanol. Each method offers distinct advantages and considerations.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. For the synthesis of this compound, octanal is reacted with a methylide reagent.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the Wittig synthesis of this compound is presented below.

| Step | Procedure | Reagents and Conditions | Notes |

| 1. Ylide Generation | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. | Methyltriphenylphosphonium bromide (1.1 eq.), Anhydrous THF | Ensure all glassware is rigorously dried to prevent quenching of the ylide. |

| Add n-butyllithium (n-BuLi) dropwise to the stirred suspension under a nitrogen atmosphere. A deep red or orange color indicates the formation of the ylide. | n-Butyllithium (1.05 eq., solution in hexanes) | The strong base n-BuLi is pyrophoric and must be handled with care under an inert atmosphere. | |

| Stir the resulting ylide solution at 0 °C for 1 hour. | |||

| 2. Reaction with Aldehyde | Add a solution of octanal in anhydrous THF dropwise to the ylide solution at 0 °C. | Octanal (1.0 eq.), Anhydrous THF | The reaction is exothermic; maintain the temperature at 0 °C during the addition. |

| After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. | The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of octanal. | ||

| 3. Work-up | Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. | Saturated aq. NH4Cl | |

| Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). | Diethyl ether | ||

| Combine the organic layers and wash with brine (1 x 50 mL). | Brine | ||

| Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. | Anhydrous MgSO4 | The crude product will contain this compound and triphenylphosphine oxide. |

Expected Yield and Purity:

The Wittig reaction for terminal alkene synthesis typically provides moderate to good yields.

| Parameter | Value | Reference |

| Typical Yield | 60-80% | General literature values for similar Wittig reactions.[1] |

| Initial Purity | Moderate | Contains triphenylphosphine oxide as a major byproduct. |

Dehydration of 1-Nonanol

The acid-catalyzed dehydration of 1-nonanol is a classical and cost-effective method for producing this compound. Common catalysts include strong acids like sulfuric acid or solid acid catalysts such as alumina. The use of alumina at high temperatures in a flow system can provide high selectivity for the terminal alkene.

Reaction Scheme:

Experimental Protocol:

The following protocol describes the vapor-phase dehydration of 1-nonanol over an alumina catalyst.

| Step | Procedure | Reagents and Conditions | Notes |

| 1. Catalyst Preparation | Pack a quartz tube reactor with activated alumina. | Activated alumina (γ-Al2O3) | The alumina should be activated by heating at 400-600 °C for several hours before use.[2] |

| 2. Reaction Setup | Place the packed tube in a tube furnace and connect it to a feed delivery system (e.g., a syringe pump) and a collection system with a condenser cooled with a cold water circulator. | ||

| 3. Dehydration Reaction | Heat the furnace to the reaction temperature (e.g., 250-350 °C).[3] | The optimal temperature may need to be determined empirically to maximize the yield of this compound and minimize side reactions. | |

| Introduce 1-nonanol into the reactor at a constant flow rate using the syringe pump. | 1-Nonanol, Weight Hourly Space Velocity (WHSV) of 1-4 h⁻¹[3] | A carrier gas such as nitrogen can be used. | |

| Collect the product mixture, which consists of this compound, unreacted 1-nonanol, and water, in the cooled collection flask. | |||

| 4. Work-up | Separate the organic layer from the aqueous layer in a separatory funnel. | ||

| Wash the organic layer with saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by water. | Saturated aq. NaHCO3, Water | ||

| Dry the organic layer over anhydrous calcium chloride, filter, and proceed to purification. | Anhydrous CaCl2 |

Expected Yield and Purity:

The dehydration of linear primary alcohols over alumina can be highly efficient.

| Parameter | Value | Reference |

| Typical Conversion | >90% | Based on studies of similar long-chain alcohols.[4] |

| Selectivity for 1-alkene | 80-95% | Dependent on reaction temperature and catalyst.[3] |

| Initial Purity | Good | Main impurities are isomeric nonenes and unreacted 1-nonanol. |

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove byproducts, unreacted starting materials, and isomeric impurities. The choice of purification method depends on the nature and quantity of the impurities.

Fractional Distillation

Fractional distillation is an effective method for separating this compound (b.p. 147 °C) from higher-boiling impurities like triphenylphosphine oxide (from the Wittig reaction) or unreacted 1-nonanol (b.p. 215 °C). It can also be used to separate this compound from its isomers, although this can be challenging due to their close boiling points.[5][6]

Experimental Protocol:

| Step | Procedure | Apparatus and Conditions | Notes |

| 1. Setup | Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge).[7] | Round-bottom flask, fractionating column, condenser, receiving flask | The efficiency of the separation depends on the length and packing of the column (number of theoretical plates). |

| 2. Distillation | Heat the crude this compound in the distillation flask. | Heating mantle | Use boiling chips or a magnetic stirrer for smooth boiling. |

| Slowly increase the temperature and collect the fraction that distills at the boiling point of this compound (147 °C at atmospheric pressure). | A slow and steady distillation rate is crucial for good separation.[7] | ||

| For separating closely boiling isomers, distillation under reduced pressure may be beneficial to lower the boiling points and prevent potential isomerization at high temperatures.[8] | Vacuum pump, manometer |

Expected Purity:

| Parameter | Value | Reference |

| Purity after distillation | >98% | Dependent on the efficiency of the column and the nature of the impurities. |

Preparative Gas Chromatography (Prep-GC)

For obtaining high-purity this compound, especially for separating it from its isomers, preparative gas chromatography is a powerful technique.

Experimental Protocol:

| Step | Procedure | Parameters | Notes |

| 1. Column Selection | Choose a suitable preparative GC column. Non-polar columns (e.g., dimethylpolysiloxane) or more polar columns (e.g., polyethylene glycol) can be used.[6] | Column dimensions (e.g., length, diameter), stationary phase | The choice of stationary phase will affect the elution order of the isomers.[6] |

| 2. Method Development | Optimize the separation conditions on an analytical GC first, then scale up to the preparative system. | Temperature program, carrier gas flow rate, injection volume | |

| 3. Collection | Inject the partially purified this compound and collect the fraction corresponding to the this compound peak. | Fraction collector |

Expected Purity:

| Parameter | Value | Reference |

| Purity after Prep-GC | >99.5% | Can achieve very high purity.[3] |

Silver-Ion Chromatography

Silver-ion (argentation) chromatography is a specialized technique that is highly effective for separating unsaturated compounds based on the number, position, and geometry of their double bonds.[9] It is particularly useful for separating terminal alkenes (like this compound) from internal alkenes.

Experimental Protocol (Solid-Phase Extraction - SPE):

| Step | Procedure | Reagents and Materials | Notes |

| 1. Column Preparation | Use a commercially available silver-ion SPE cartridge or prepare one by loading a silica-based cation exchange cartridge with a silver nitrate solution.[9][10] | Silver-ion SPE cartridge or cation exchange cartridge, silver nitrate solution | |

| 2. Sample Loading | Dissolve the impure this compound mixture in a non-polar solvent (e.g., hexane) and apply it to the conditioned column. | Hexane | |

| 3. Elution | Elute the column with a solvent system of increasing polarity. Saturated hydrocarbons will elute first, followed by the terminal alkene (this compound), and then the internal alkenes. | Hexane, Hexane/Toluene, or Hexane/Diethyl ether gradients | The elution order is based on the strength of the π-complexation between the alkene and the silver ions.[9] |

| 4. Collection and Analysis | Collect the fractions and analyze them by GC-MS to identify the fraction containing pure this compound. |

Expected Purity:

| Parameter | Value | Reference |

| Purity after Ag-ion Chromatography | >99% | Highly effective for isomer separation.[9] |

Purity Assessment

The purity of the synthesized and purified this compound should be rigorously assessed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for determining the purity of this compound and identifying any impurities.

Analytical Protocol:

| Parameter | Typical Conditions | Reference |

| GC Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms) | [11] |

| Oven Program | Start at a low temperature (e.g., 40 °C), ramp to a higher temperature (e.g., 250 °C). | [11] |

| Carrier Gas | Helium or Hydrogen | |

| MS Detector | Electron Ionization (EI) at 70 eV | [11] |

The purity is determined by the relative peak area of this compound in the chromatogram. The mass spectrum can be compared to a library spectrum for confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound and can also be used for quantitative analysis to determine purity.

Spectroscopic Data:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~5.8 | ddt | -CH= |

| ~4.9 | m | =CH₂ | |

| ~2.0 | q | -CH₂- adjacent to C=C | |

| ~1.3-1.4 | m | -(CH₂)₅- | |

| ~0.9 | t | -CH₃ | |

| ¹³C NMR | ~139.1 | -CH= | |

| ~114.1 | =CH₂ | ||

| ~33.8 | -CH₂- adjacent to C=C | ||

| ~31.9, 29.5, 29.1, 22.7 | -(CH₂)₅- | ||

| ~14.1 | -CH₃ |

Quantitative NMR (qNMR) can be performed using an internal standard to determine the absolute purity of the this compound sample.[12][13]

Visualization of Workflows

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Wittig Reaction Pathway

Caption: Simplified reaction pathway of the Wittig reaction.

Dehydration of Alcohol Pathway

Caption: Simplified E1 mechanism for acid-catalyzed alcohol dehydration.

References

- 1. sciepub.com [sciepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. vurup.sk [vurup.sk]

- 6. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Purification [chem.rochester.edu]

- 8. Purification [chem.rochester.edu]

- 9. aocs.org [aocs.org]

- 10. Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jmaterenvironsci.com [jmaterenvironsci.com]

- 12. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Navigating the Handling of 1-Nonene: An In-depth Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations necessary for the proper handling of 1-nonene in a laboratory setting. Designed for an audience of researchers, scientists, and drug development professionals, this document outlines the substance's key hazards, summarizes essential safety data, and details standardized experimental protocols for toxicity assessment.

Section 1: Physicochemical and Hazardous Properties of this compound

This compound is a colorless liquid with a gasoline-like odor.[1][2][3][4][5][6] It is classified as a flammable liquid and is considered a hazardous substance.[7][8] Vapors of this compound are heavier than air and can travel to an ignition source, leading to a flashback.[1] The substance is insoluble in water and will float on the surface.[1][2][3][4][5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₁₈ | [3][5] |

| Molecular Weight | 126.24 g/mol | [3][5] |

| Boiling Point | 146-147 °C | [2][4][5][9] |

| Melting Point | -81 °C | [2][4][5][9] |

| Flash Point | 25.56 °C (78 °F) (Open Cup) / 46.11 °C (115 °F) (Closed Cup) | [1][2][4][5][6][8][9][10][11] |

| Autoignition Temp. | 260 °C (500 °F) | [7] |

| Vapor Pressure | 10.86 - 11 mmHg (@ 37.7 °C) | [1][2][4] |

| Vapor Density | 4.35 (Air = 1) | [2][3][4][7] |

| Specific Gravity | 0.73 g/mL (@ 25 °C) | [1][2][4][5][9] |

| Water Solubility | Insoluble (1.117 mg/L @ 25 °C) | [2][4][5][6][9] |

Table 2: Flammability and Explosive Limits of this compound

| Parameter | Value | References |

| Lower Explosive Limit (LEL) | 0.8% - 0.9% | [1][7][10][11] |

| Upper Explosive Limit (UEL) | 4.0% | [7] |

| NFPA 704 Rating | Health: 2, Flammability: 3, Instability: 0 | [3][7][10] |

Section 2: Toxicological Profile and Health Hazards

Exposure to this compound can pose several health risks. It is irritating to the skin, eyes, and respiratory system.[7][9] Inhalation of high concentrations of its vapor can lead to drowsiness, dizziness, and anesthetic effects.[1][2][4][5][6][7][10][11] A significant hazard associated with ingestion is the risk of aspiration into the lungs, which can cause chemical pneumonitis and may be fatal.[7][8][12][13][14]

Table 3: Summary of Acute Toxicity Data for this compound

| Endpoint | Result | Classification | References |

| Acute Oral Toxicity | No specific LD50 data found in the literature search. However, it is classified as harmful and may cause lung damage if swallowed (Aspiration Hazard Category 1). | H304: May be fatal if swallowed and enters airways. | [7][8][12][13][14] |

| Acute Dermal Toxicity | No specific LD50 data found. A 2018 study on a similar substance following OECD Guideline 402 showed no mortality or systemic toxicity at 2000 mg/kg bw in rats. | Not Classified | [1] |

| Acute Inhalation Toxicity | No specific LC50 data found. Vapors may cause drowsiness and dizziness. | H335: May cause respiratory irritation. | [7][8] |

| Skin Corrosion/Irritation | Causes skin irritation. | H315: Causes skin irritation. | [7][8][9][12][13] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319: Causes serious eye irritation. | [7][8][12][13] |

Section 3: Experimental Protocols for Toxicity Assessment

The following sections describe the standard methodologies that would be employed to evaluate the toxicological properties of a substance like this compound.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance without determining a precise LD50 value, thereby reducing the number of animals used.[2][5][15][16][17]

Methodology:

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a level expected to cause some signs of toxicity without mortality.[5][16]

-

Main Study: Groups of at least five animals of a single sex (typically female rats) are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[2][5][16]

-

Administration: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.[2][15]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[2][5]

-

Endpoint: The study identifies a dose that causes "evident toxicity" (clear signs of toxicity that predict mortality at the next highest dose) or mortality, allowing for classification according to the Globally Harmonised System (GHS).[15]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[2][5]

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline outlines a procedure for assessing the potential hazards of a substance following a single dermal application.[1][9][18][19][20]

Methodology:

-

Animal Model: The preferred species is the adult rat.[20]

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.[1]

-

Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape.[1][19]

-

Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight. If toxicity is observed, a full study with multiple dose groups is conducted.[1][19]

-

Observation: Animals are observed for mortality, clinical signs, and body weight changes for 14 days.[1][19]

-

Necropsy: All animals undergo a gross necropsy at the end of the study.[1][19]

Acute Inhalation Toxicity - OECD Test Guideline 403

This test is used to determine the health hazards of a substance when inhaled for a short period.[3][10][12][21][22]

Methodology:

-

Exposure System: The study is conducted using a dynamic airflow inhalation exposure system to maintain a controlled atmosphere of the test substance.[12]

-

Animal Model: The preferred species is the rat.[3]

-

Exposure: Animals are typically exposed for a 4-hour period to a single concentration or multiple concentrations of the test substance as a vapor, aerosol, or gas.[3][12]

-

Observation: Following exposure, animals are observed for at least 14 days for mortality, clinical signs of toxicity, respiratory distress, and changes in body weight.[3][12]

-

Endpoint: The study can be used to estimate the median lethal concentration (LC50).[3][12]

-

Necropsy: A comprehensive gross necropsy is performed on all animals, with particular attention to the respiratory tract.[3][12]

Skin Irritation - OECD Test Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause reversible skin irritation.[13][23][24][25][26]

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[13][25]

-

Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch.[25][26]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days to assess the reversibility of the effects.[24][25][26]

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.[24][26]

Eye Irritation - OECD Test Guideline 405

This test evaluates the potential of a substance to cause irritation or serious damage to the eye.[4][14][27][28][29]

Methodology:

-

Animal Model: The albino rabbit is the recommended species.[4][27][28]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[4][14][27][29]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. The observation period may be extended to 21 days to assess reversibility.[4][14][27][29]

-

Scoring: Lesions are scored using a standardized system to determine the degree of irritation.[4][14]

-

Humane Endpoints: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[14][27][29]

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Due to its flammability and health hazards, strict safety protocols must be followed when handling this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] Ventilation equipment should be explosion-resistant.[7]

-

Grounding: All equipment used for handling and transferring this compound must be properly grounded to prevent the buildup of static electricity, which can be an ignition source.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[7]

-

Hand Protection: Chemical-resistant gloves, such as PVC or nitrile rubber, should be worn. The suitability and breakthrough time of the glove material should be considered based on the frequency and duration of contact.[7]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron and non-sparking safety footwear should be used.[7]

-